molecular formula C8H17NO B1374460 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol CAS No. 1228748-75-1

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol

Cat. No.: B1374460
CAS No.: 1228748-75-1
M. Wt: 143.23 g/mol
InChI Key: XFNILSFZGMGXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a versatile compound used in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia under controlled conditions. This process results in the formation of the aminomethyl group attached to the cyclopentyl ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
  • 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
  • 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol

Uniqueness

2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol is unique due to its specific ring size and the presence of both aminomethyl and hydroxyl functional groups.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNILSFZGMGXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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